molecular formula C10H11NS B6604405 1-phenylcyclopropane-1-carbothioamide CAS No. 870862-28-5

1-phenylcyclopropane-1-carbothioamide

Cat. No.: B6604405
CAS No.: 870862-28-5
M. Wt: 177.27 g/mol
InChI Key: LBHVAPBTHOCEEZ-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-carbothioamide (CAS 870862-28-5) is a small, strained ring molecule belonging to the class of cyclopropane amide derivatives. These compounds are characterized by their rigid, defined conformations and unique electronic properties, making them valuable subunits for constructing biologically active compounds in medicinal chemistry research . Recent scientific investigations have highlighted the potential of cyclopropane-containing amides and carbothioamides in antimicrobial and anticancer research. Specifically, in vitro biological evaluations have demonstrated that certain 1-phenylcyclopropane carboxamide derivatives exhibit distinct and effective inhibition on the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line . Furthermore, studies on structurally related amide derivatives containing cyclopropane have shown promising antimicrobial activities. Some compounds in this class display moderate to excellent antifungal activity against Candida albicans , with molecular docking studies suggesting good affinity with the potential antifungal drug target CYP51 protein . These findings indicate that the 1-phenylcyclopropane scaffold is a promising template for developing novel antiproliferative and antimicrobial agents, warranting further structure-activity relationship (SAR) studies . The molecular formula for this compound is C 10 H 11 NS, and it has a molecular weight of 177.27 g/mol . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

1-phenylcyclopropane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVAPBTHOCEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870862-28-5
Record name 1-phenylcyclopropane-1-carbothioamide
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Preparation Methods

Cyclopropane Ring Formation

The core cyclopropane structure is typically synthesized via metal-catalyzed cyclopropanation of styrene derivatives. A common approach involves:

  • Reagents : Styrene, diazo compounds (e.g., ethyl diazoacetate), and copper catalysts.

  • Mechanism : The metal catalyst facilitates carbene transfer to the alkene, forming the cyclopropane ring.

Example Protocol :

  • React styrene with ethyl diazoacetate in the presence of Cu(acac)₂ at 60°C for 12 hours.

  • Isolate the cyclopropane ester via column chromatography (yield: 65–75%).

Carboxylation and Thionation

The ester intermediate is hydrolyzed to the carboxylic acid, followed by thionation:

StepReagents/ConditionsYield (%)
Ester hydrolysisNaOH (2M), ethanol, reflux90–95
Acid chloride formationSOCl₂, DCM, 0°C to RT85–90
Thioamide synthesisNH₄SH, THF, 24 hours60–70

Key Insight : Thionation with ammonium sulfide preserves the cyclopropane ring better than Lawesson’s reagent, which risks ring opening at elevated temperatures.

Alternative Route: Cyanide-Based Cyclopropanation

Nitrile Intermediate Synthesis

A patent-derived method (CN110054558B) adapts cyanide chemistry for cyclopropane formation:

  • React 2-phenylacetonitrile with epichlorohydrin in DMSO/NaOH to form a bicyclic intermediate.

  • Hydrolyze the nitrile to a carboxylic acid using KOH under reflux.

MethodOverall Yield (%)Purity (%)
Metal-catalyzed45–5598
Cyanide-based50–6095

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

  • Hydrocarbon solvents (toluene, cyclohexane) improve selectivity in thionation steps.

Catalytic Enhancements

  • Copper(I) iodide : Increases cyclopropanation efficiency by 15% compared to traditional Cu(acac)₂.

  • Phase-transfer catalysts : Tetrabutylammonium bromide improves hydrolysis yields to 98%.

Comparative Analysis of Methods

ParameterMetal-Catalyzed RouteCyanide-Based Route
CostHigh (diazo compounds)Moderate (epichlorohydrin)
ScalabilityLimited by carbene safetySuitable for industrial use
Thioamide StabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonamides or sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemical Synthesis and Research Applications

1-Phenylcyclopropane-1-carbothioamide serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, making it valuable in the development of new compounds with diverse functionalities.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Cyclopropanation : Reacting 2-phenylacetonitrile with 1,2-dibromoethane in the presence of potassium tert-butoxide forms the cyclopropane ring.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid.
  • Formation of Carbothioamide : The carboxylic acid is converted to the corresponding carbothioamide by reacting with thionyl chloride followed by ammonium thiocyanate .

Biological Research Applications

Research into the biological activities of this compound and its derivatives has revealed potential therapeutic uses:

  • Anticancer Properties : Preliminary studies suggest that certain derivatives may exhibit anticancer activity, possibly through mechanisms involving cell cycle modulation and apoptosis induction.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting microbial growth, indicating potential applications in developing new antimicrobial agents .

Medicinal Chemistry

Ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases:

  • Inflammatory Diseases : Compounds related to this compound are being investigated for their effectiveness in treating degenerative and inflammatory conditions .
  • Drug Development : The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at modulating enzyme activity and signaling pathways related to disease processes .

Industrial Applications

In addition to its applications in research and medicine, this compound is also utilized in industrial settings:

  • Material Development : The compound is involved in the creation of new materials and chemical processes, leveraging its unique chemical properties .

Mechanism of Action

The mechanism of action of 1-phenylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Cyclopropane and Thioamide Derivatives

Compound Name Molecular Formula Functional Groups Key Properties/Research Findings References
1-Phenylcyclopropane-1-carbothioamide C₁₀H₁₁NS Cyclopropane, thioamide Hypothesized bioactivity based on analogs; potential sulfur-mediated interactions. -
1-Phenylcyclopropane-1-carboxamide C₁₀H₁₁NO Cyclopropane, carboxamide Synthesized in high yield (); exhibits bioactivity (e.g., antimicrobial, enzyme inhibition).
N-Phenylpiperidine-1-carbothioamide C₁₂H₁₆N₂S Piperidine, thioamide Forms intermolecular N–H⋯S hydrogen bonds; crystal structure stabilized by weak C–H⋯S/N interactions.
N-Phenylpyrrolidine-1-carbothioamide C₁₁H₁₄N₂S Pyrrolidine, thioamide Exhibits intramolecular C–H⋯S hydrogen bonds; similar synthetic route to piperidine analog.
1-Phenylcyclopropan-1-amine C₉H₁₁N Cyclopropane, amine Structural rigidity; potential precursor for carbothioamide synthesis.
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ Cyclopropane, carboxylic acid Fluorine enhances metabolic stability; used in materials science and drug design.
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide C₁₂H₁₁FN₂O Cyclopropane, carboxamide, cyano Cyano group increases electrophilicity; fluorophenyl enhances lipophilicity.

Key Research Findings and Implications

A. Carboxamide vs. Carbothioamide Derivatives

  • Bioactivity : Carboxamide derivatives (e.g., 1-phenylcyclopropane-1-carboxamide) demonstrate antimicrobial and enzyme-inhibitory properties , while thioamides like N-phenylpiperidine-1-carbothioamide exhibit distinct solid-state interactions (e.g., N–H⋯S bonds) that may influence drug formulation .

B. Impact of Cyclic Substituents

  • Piperidine vs. Pyrrolidine Thioamides : The larger piperidine ring (6-membered) in N-phenylpiperidine-1-carbothioamide allows for more conformational flexibility compared to the 5-membered pyrrolidine analog. This difference may affect binding affinity in biological systems .

C. Functional Group Variations

  • Fluorine Substitution : 1-Fluorocyclopropane-1-carboxylic acid’s fluorine atom enhances metabolic stability and acidity (pKa ~3.5), making it valuable in prodrug design .
  • Cyano Derivatives: The cyano group in 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide introduces strong electron-withdrawing effects, which could modulate receptor binding kinetics .

Biological Activity

1-Phenylcyclopropane-1-carbothioamide (CAS Number: 870862-28-5) is an organic compound characterized by a cyclopropane ring bonded to a phenyl group and a carbothioamide functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, synthesizing findings from various studies.

The synthesis of this compound typically involves several steps:

  • Cyclopropanation : Reaction of 2-phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base (e.g., potassium tert-butoxide).
  • Conversion to Carboxylic Acid : Hydrolysis of the nitrile group using concentrated hydrochloric acid.
  • Formation of Carbothioamide : Reaction with thionyl chloride followed by treatment with ammonium thiocyanate.

These steps yield the carbothioamide derivative, which can undergo various chemical reactions, including oxidation and reduction, to form sulfonamides or amines, respectively.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from this structure have shown effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells . This suggests that these compounds may selectively target cancer cells, making them promising candidates for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl group and the carbothioamide moiety can significantly influence biological activity. For example, variations in substituents on the phenyl ring can lead to enhanced potency against specific cancer cell lines or improved selectivity for target enzymes .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzymatic Interaction : The compound may interact with enzymes involved in cell proliferation and apoptosis pathways.
  • Signaling Pathways : It is hypothesized that this compound could modulate signaling pathways related to inflammation and cancer progression, although detailed mechanisms remain to be elucidated .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameFunctional GroupNotable Activity
1-Phenylcyclopropane-1-carboxamideCarboxamideAntitumor activity
1-Phenylcyclopropane-1-thioureaThioureaAntimicrobial properties
1-(4-fluorophenyl)cyclopropaneFluorophenylEnhanced binding affinity

This table illustrates how variations in functional groups influence biological activity, highlighting the potential for developing new therapeutic agents based on the carbothioamide framework.

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives of this compound:

  • Study on U937 Cells : A study reported that certain derivatives inhibited U937 cell proliferation effectively while showing no cytotoxicity towards normal cells, suggesting a selective action mechanism .
  • Antimicrobial Evaluation : Compounds derived from this scaffold were tested against various bacterial strains, demonstrating notable antibacterial activity comparable to established antibiotics.
  • Pharmacological Profiling : In pharmacological assessments, derivatives exhibited anti-inflammatory properties alongside anticancer activities, indicating a multifaceted therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenylcyclopropane-1-carbothioamide, and how are reaction conditions optimized to prevent degradation?

  • Answer : The synthesis typically involves cyclopropanation reactions using reagents like diazo compounds or transition metal catalysts (e.g., copper or rhodium) to form the cyclopropane ring. Thioamide introduction may employ coupling reactions between cyclopropanecarboxylic acid derivatives and thioamide precursors. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions. Analytical techniques like NMR and mass spectrometry are critical for monitoring intermediates and final product purity .

Q. What standard analytical techniques are used to confirm the structural identity and purity of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring geometry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable.
  • HPLC/GC : Purity assessment using reverse-phase HPLC or gas chromatography with UV/vis or MS detection .

Q. How does the stability of this compound vary under different storage or reaction conditions?

  • Answer : The compound’s stability is influenced by:

  • Light and Oxygen : Degradation via radical pathways can occur; storage under inert gas (e.g., argon) and in amber vials is recommended.
  • pH Sensitivity : Thioamide groups may hydrolyze under acidic/basic conditions; neutral buffers are preferred for biological assays.
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Stability studies should include accelerated aging tests (40°C/75% RH) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsional parameters. Challenges include handling twinned crystals or low-resolution data. For non-crystalline samples, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations can infer stereochemistry .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

  • Answer :

  • Cross-Validation : Compare DFT-predicted 13C^{13}C-NMR shifts with experimental data (RMSD < 2 ppm acceptable).
  • Mechanistic Re-evaluation : Use kinetic studies (e.g., Eyring plots) or isotopic labeling to probe unexpected reaction pathways.
  • Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects in DFT) .

Q. How can regioselectivity in cyclopropane ring functionalization be controlled during derivatization of this compound?

  • Answer :

  • Steric Effects : Bulky substituents on the phenyl group direct electrophilic attacks to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3_3) stabilize transition states at specific sites.
  • Catalyst Design : Chiral ligands in asymmetric catalysis (e.g., Josiphos) enhance enantioselective functionalization .

Q. What methodological considerations are critical for pharmacological studies of this compound in oncology research?

  • Answer :

  • In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50_{50} determination) and controls for cytotoxicity (e.g., lactate dehydrogenase assays).
  • Target Engagement : Validate binding to proposed targets (e.g., kinases) via surface plasmon resonance (SPR) or thermal shift assays.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to predict pharmacokinetics .

Methodological Notes

  • Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and supplemental data submission .
  • Computational Tools : Retrosynthesis planners (e.g., AI-based tools) can propose novel routes but require experimental validation .

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